2-Amino-4-(2-methylphenyl)-1H-pyrrole-3-carbonitrile

Description

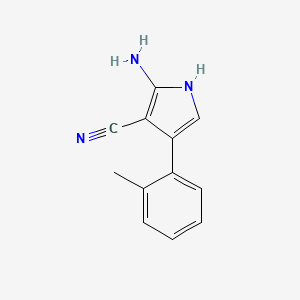

2-Amino-4-(2-methylphenyl)-1H-pyrrole-3-carbonitrile is a pyrrole-based heterocyclic compound featuring a 2-methylphenyl substituent at the 4-position and a cyano group at the 3-position. Pyrrole derivatives are of significant interest in medicinal and materials chemistry due to their diverse biological activities and structural versatility . Its structural uniqueness lies in the steric and electronic effects imparted by the 2-methylphenyl group, which may influence reactivity, crystallinity, and intermolecular interactions compared to other positional isomers or substituted analogs.

Properties

Molecular Formula |

C12H11N3 |

|---|---|

Molecular Weight |

197.24 g/mol |

IUPAC Name |

2-amino-4-(2-methylphenyl)-1H-pyrrole-3-carbonitrile |

InChI |

InChI=1S/C12H11N3/c1-8-4-2-3-5-9(8)11-7-15-12(14)10(11)6-13/h2-5,7,15H,14H2,1H3 |

InChI Key |

HHFPDBQWMSUQEE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=CNC(=C2C#N)N |

Origin of Product |

United States |

Preparation Methods

Synthesis Overview

The synthesis of pyrrole derivatives typically involves condensation reactions, cyclization, and substitution reactions. For 2-Amino-4-(2-methylphenyl)-1H-pyrrole-3-carbonitrile , a common approach might involve the reaction of appropriate precursors such as benzoin derivatives with amines and nitriles under acidic conditions.

Detailed Synthesis Method

A general method for synthesizing pyrrole derivatives involves the following steps:

-

- A mixture of benzoin (or its derivative), an appropriate amine, and a few drops of concentrated hydrochloric acid (HCl) in a solvent like toluene is heated under reflux.

- Malononitrile is added, followed by a catalytic amount of pyridine. The mixture is refluxed until a solid forms.

-

- The solid is filtered off and washed with cold solvent.

- Further purification can be achieved through recrystallization or chromatography.

Reaction Conditions and Yields

| Reaction Conditions | Yield |

|---|---|

| Reflux in Toluene | 60-80% |

| Pyridine Catalyst | |

| Concentrated HCl |

Spectroscopic Analysis

Spectroscopic methods such as NMR, IR, and MS are used to confirm the structure of the synthesized compound. For example, the IR spectrum would show absorption bands corresponding to the cyano group and the aromatic ring.

Research Findings and Applications

While specific research findings on This compound are limited, pyrrole derivatives in general have been explored for their antimicrobial and anticancer activities. The presence of a cyano group and an amino group provides potential sites for further modification, which could enhance biological activity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2-methylphenyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

Oxidation: Nitro-substituted pyrrole derivatives.

Reduction: Amino-substituted pyrrole derivatives.

Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

2-Amino-4-(2-methylphenyl)-1H-pyrrole-3-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-(2-methylphenyl)-1H-pyrrole-3-carbonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Positional Isomerism

- 4-Methylphenyl isomer (CAS 120450-05-7): The positional isomer with a 4-methylphenyl group (vs. 2-methylphenyl) exhibits distinct steric and electronic properties.

- 3-Methoxyphenyl derivative (CAS 194787-90-1): Substitution with a methoxy group at the meta position increases polarity (TPSA = 74.8 Ų) and reduces lipophilicity (XLogP3 = 2.2) compared to the 2-methylphenyl analog, which likely has a higher LogP due to reduced hydrogen-bonding capacity .

Heterocyclic and Aromatic Substituents

- Thiophene- and Furan-Containing Analogs: Compounds like 3l (2-Amino-4-(1-benzyl-5-phenyl-1H-pyrrol-2-yl)-6-(furan-2-yl)isophthalonitrile) and 3m (thiophen-2-yl variant) demonstrate how electron-rich heterocycles influence reactivity. These substituents lower melting points (215–217°C and 197–199°C, respectively) compared to purely aromatic analogs, likely due to reduced crystallinity .

Key Observations:

- Bulky substituents (e.g., benzyl or tetrahydroindole) reduce yields (40–84%) compared to simpler alkyl/aryl groups (87% for 3j) .

- Electron-withdrawing groups (e.g., cyano) enhance thermal stability, as seen in high-melting compounds like 3j (228–230°C) .

Spectroscopic and Computational Properties

- IR Spectroscopy : Pyrrole-3-carbonitriles typically show CN stretches at ~2200 cm⁻¹ and NH₂/NH bands at 3300–3500 cm⁻¹ . The 2-methylphenyl group may cause slight shifts due to steric hindrance.

- NMR Data : Aromatic protons in 2-methylphenyl derivatives are expected to resonate at δ 7.2–7.6 ppm (meta/para protons) and δ 2.3–2.6 ppm (methyl group), consistent with analogs like 3j .

- Computational Metrics: XLogP3: Estimated ~2.8 (higher than the 3-methoxyphenyl analog’s 2.2) due to reduced polarity . Hydrogen-Bonding Capacity: 2 H-bond donors (NH₂) and 3 acceptors (CN, NH), similar to other amino-pyrrole carbonitriles .

Biological Activity

2-Amino-4-(2-methylphenyl)-1H-pyrrole-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrrole ring substituted with an amino group and a 2-methylphenyl moiety, which contributes to its unique biological profile. Its chemical structure is represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can lead to the modulation of specific biochemical pathways, which are crucial for its pharmacological effects. The compound has shown promise in inhibiting certain enzymes involved in inflammatory processes and cancer progression .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound, demonstrating efficacy against both Gram-positive and Gram-negative bacteria. For instance, it exhibited minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays. In vitro studies have shown that it can induce apoptosis in cancer cells by activating caspase pathways, thereby inhibiting cell proliferation . The compound's structural features allow it to bind effectively to targets involved in tumor growth and survival.

Anti-inflammatory Effects

Research indicates that this compound also possesses anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases . The docking studies confirm its binding affinity to COX-2, a key enzyme in the inflammatory pathway.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Biological Activity | MIC Values (µM) |

|---|---|---|

| 2-Amino-4-(phenyl)-1H-pyrrole-3-carbonitrile | Antimicrobial | 5.64 - 77.38 |

| 2-Amino-4-(methyl)-1H-pyrrole-3-carbonitrile | Anticancer | Induces apoptosis |

| 2-Amino-4-(bromo)-1H-pyrrole-3-carbonitrile | Anti-inflammatory | Inhibits cytokines |

Case Studies

- Antimicrobial Study : A study conducted on various pyrrole derivatives, including this compound, demonstrated significant antibacterial activity against E. coli and S. aureus. The results indicated that modifications on the pyrrole ring can enhance antimicrobial efficacy .

- Anticancer Research : In a recent study, this compound was tested for its effects on breast cancer cell lines. Results showed a dose-dependent inhibition of cell viability, with significant activation of apoptotic markers observed at higher concentrations .

Q & A

Q. How can reaction conditions be optimized for synthesizing 2-amino-4-(2-methylphenyl)-1H-pyrrole-3-carbonitrile to maximize yield and purity?

Methodological Answer: Optimization involves systematic variation of parameters such as temperature (80–120°C), solvent polarity (ethanol, DMF, or water-ethanol mixtures), and catalyst loading (e.g., piperidine or acetic acid). For example, using ethanol as a solvent with 5% acetic acid at 100°C improves cyclization efficiency by stabilizing intermediates . Purity can be monitored via TLC or HPLC, and yields are typically maximized when reaction times are kept between 12–24 hours.

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 100–110°C | Higher cyclization rates |

| Solvent | Ethanol/water (3:1) | Balances solubility and reactivity |

| Catalyst | 5% acetic acid | Accelerates enamine formation |

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

- NMR : NMR confirms the presence of aromatic protons (δ 6.8–7.4 ppm) and the amino group (δ 4.2–5.0 ppm, broad). NMR identifies the nitrile carbon at ~115 ppm and aromatic carbons at 120–140 ppm .

- IR : Strong absorption bands at ~2200 cm (C≡N stretch) and 3350 cm (N-H stretch) are diagnostic .

- Mass Spectrometry : ESI-MS typically shows [M+H] peaks consistent with the molecular formula .

Q. What are the key functional group reactivities of this compound in substitution or cycloaddition reactions?

Methodological Answer: The amino group undergoes acylation (e.g., with acetyl chloride) or condensation (e.g., with aldehydes to form Schiff bases). The nitrile group can participate in nucleophilic additions (e.g., with Grignard reagents) or cycloadditions (e.g., Huisgen reactions). For example, reaction with benzaldehyde under acidic conditions yields imine derivatives, which can be monitored via loss of the NH IR band .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX or WinGX) resolve ambiguities in the molecular packing of this compound?

Methodological Answer: SHELX is critical for refining X-ray diffraction data, particularly for anisotropic displacement parameters and hydrogen bonding networks. For example:

- Use SHELXL to model disorder in the 2-methylphenyl group by applying restraints to bond lengths and angles.

- WinGX integrates ORTEP for visualizing thermal ellipsoids, aiding in identifying π-π stacking interactions (3.5–4.0 Å spacing) .

- Hydrogen bonding patterns (N-H···N/C≡N) can be analyzed using graph-set notation (e.g., motifs) .

Q. What computational methods (e.g., DFT) are suitable for studying the electronic properties of this compound?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-311+G(d,p) to map frontier molecular orbitals (HOMO/LUMO). The nitrile group lowers LUMO energy (-1.8 eV), enhancing electrophilicity .

- Molecular Dynamics : Simulate solvent interactions (e.g., ethanol vs. DMSO) to predict solubility trends.

- Docking Studies : The planar pyrrole ring may fit into enzyme active sites (e.g., kinases), with binding affinities quantified via AutoDock Vina .

Q. How can contradictory data on biological activity (e.g., enzyme inhibition vs. cytotoxicity) be reconciled?

Methodological Answer:

- Dose-Response Analysis : Perform IC assays across multiple cell lines to distinguish target-specific effects from general toxicity.

- SAR Studies : Modify substituents (e.g., replacing 2-methylphenyl with 4-fluorophenyl) to isolate bioactive motifs. For example, cytotoxicity in MCF-7 cells correlates with electron-withdrawing substituents .

- Metabolic Profiling : Use LC-MS to identify reactive metabolites that may contribute to off-target effects.

Data Contradiction Analysis

Q. Why do different synthetic routes for this compound report conflicting yields (40–85%)?

Methodological Answer: Discrepancies arise from variations in:

- Purification Methods : Column chromatography (silica gel) vs. recrystallization (ethanol/water) affects recovery.

- Catalyst Efficiency : Piperidine (80% yield) outperforms morpholine (60%) due to better nucleophilicity .

- Intermediate Stability : Knoevenagel adducts may degrade if reaction pH exceeds 7.0, reducing final yields .

Structural and Mechanistic Insights

Q. How does the puckering of the pyrrole ring influence intermolecular interactions?

Methodological Answer: Ring puckering (quantified via Cremer-Pople parameters) creates non-planar conformations, altering hydrogen-bonding networks. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.